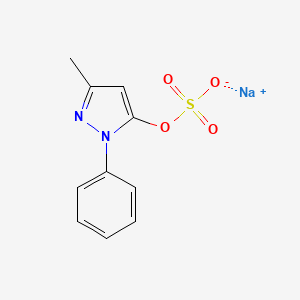
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the sixth position, and a dimethylamino group at the fourth position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxyisoquinoline, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-chloro-6-methoxy-N-methylisoquinolin-3-amine
- 6-methoxy-N,N-dimethylisoquinolin-4-amine
- 1-chloro-6-methoxyisoquinoline
Uniqueness
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is unique due to the specific combination of functional groups and their positions on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13ClN2O |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)11-7-14-12(13)9-5-4-8(16-3)6-10(9)11/h4-7H,1-3H3 |
InChI-Schlüssel |
CDGRNRPARZOKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C2=C1C=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


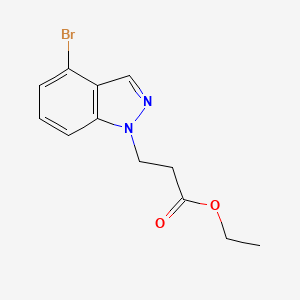
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
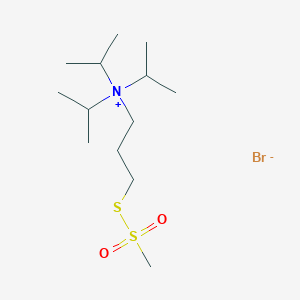
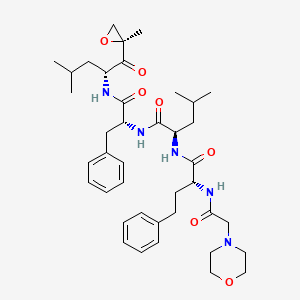
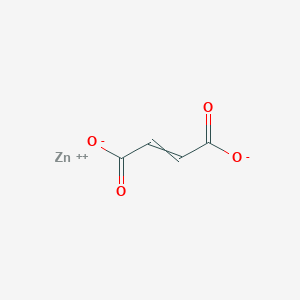
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
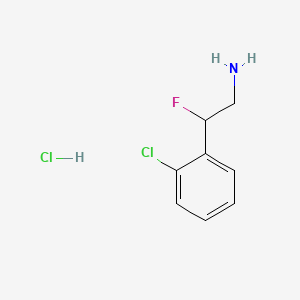

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
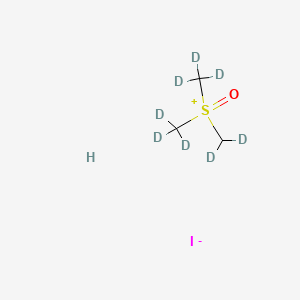
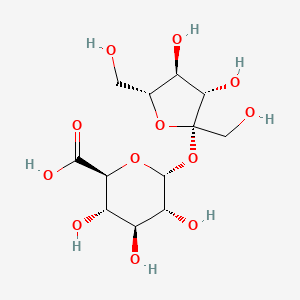
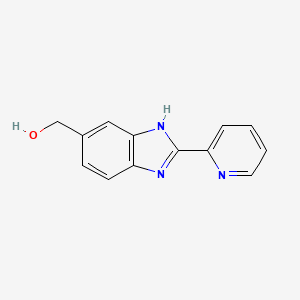
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
